D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
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Overview
Description
D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester is a chemical compound with a complex structure that includes a tert-butyl group, a methyl group, an amino group, and a hydroxyethyl group attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate with methylamine under controlled conditions . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Similar in structure but lacks the amino group.
tert-Butyl methyl amino(2-hydroxyethyl)acetate: Similar but with an acetate group instead of a propanedioate group.
Uniqueness
D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester is unique due to its combination of functional groups, which confer specific reactivity and potential applications that are distinct from other similar compounds. Its structure allows for diverse chemical transformations and interactions, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2-amino-2-(2-hydroxyethyl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)10(11,5-6-12)7(13)15-4/h12H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBZJVFGSFTLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725164 |
Source
|
Record name | tert-Butyl methyl amino(2-hydroxyethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258351-86-9 |
Source
|
Record name | tert-Butyl methyl amino(2-hydroxyethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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